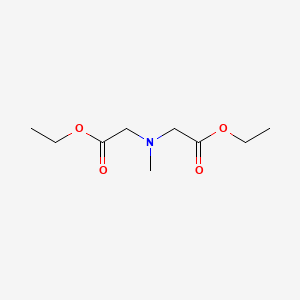DIETHYL N-METHYLIMINODIACETATE
CAS No.: 5412-66-8
Cat. No.: VC7865880
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5412-66-8 |
|---|---|
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)-methylamino]acetate |
| Standard InChI | InChI=1S/C9H17NO4/c1-4-13-8(11)6-10(3)7-9(12)14-5-2/h4-7H2,1-3H3 |
| Standard InChI Key | ODKKLRIGMTZMLI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN(C)CC(=O)OCC |
| Canonical SMILES | CCOC(=O)CN(C)CC(=O)OCC |
Introduction
Chemical Structure and Nomenclature
Diethyl N-methyliminodiacetate has the molecular formula CHNO (molecular weight: 203.24 g/mol) and is systematically named as diethyl 2-[carboxymethyl(methyl)amino]acetate . The structure consists of a central methyl-substituted nitrogen atom bonded to two ethoxycarbonylmethyl groups (Fig. 1). The SMILES representation is CN(CC(=O)OCC)CC(=O)OCC, reflecting its esterified carboxylate moieties .
Synthesis and Manufacturing
Primary Synthesis Routes
The compound is typically synthesized via esterification of N-methyliminodiacetic acid (MIDA) with ethanol under acidic conditions . MIDA itself is prepared through the Eschweiler–Clarke reaction, where iminodiacetic acid undergoes N-methylation using formaldehyde and formic acid :
Subsequent esterification with ethanol yields diethyl N-methyliminodiacetate:
Optimization and Yield
Industrial-scale production employs catalytic sulfuric acid or p-toluenesulfonic acid, achieving yields >90% under reflux conditions . The reaction is monitored via thin-layer chromatography (TLC) to ensure completion, with purification via vacuum distillation .
Physicochemical Properties
Thermal Stability: Decomposes above 220°C, releasing carbon dioxide and ethylene .
Applications in Organic Synthesis
Boronic Acid Protection
Diethyl N-methyliminodiacetate is a precursor to MIDA boronates, which protect boronic acids during multi-step syntheses. MIDA boronates resist transmetalation and oxidation, enabling iterative Suzuki–Miyaura couplings (Fig. 2) . For example, Liu et al. demonstrated their utility in aqueous-phase cross-couplings with aryl bromides :
Coordination Chemistry
The compound chelates metals such as Fe(III) and Cu(II), forming stable complexes used in wastewater treatment and catalysis . The binding constants () for Fe(III) and Cu(II) are and M, respectively .
Heterocyclic Synthesis
Reactions with nucleophiles (e.g., amines, active methylene compounds) yield fused heterocycles. For instance, condensation with benzene-1,2-diamine produces benzimidazole derivatives :
Industrial Relevance
Diethyl N-methyliminodiacetate is commercially available (e.g., Thermo Scientific, 99% purity) at ~$410/5g . Its demand stems from:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume